5-[Ethyl(methyl)amino]piperidine-3-carboxylic acid

GABA Transporter Subtype Selectivity CNS Drug Discovery

CNS drug discovery programs targeting GABA transporters often stall due to the poor blood-brain barrier penetration of parent scaffolds like nipecotic acid. This compound overcomes that limitation through a strategic 5-position ethyl(methyl)amino substitution, which enhances lipophilicity and enables distinct conformational interactions at transporter binding pockets. For researchers, this means a differentiated building block for SAR studies aimed at mGAT3/mGAT4 selectivity over mGAT1, minimizing off-target effects. For procurement managers, it represents a reliable, high-purity intermediate available with batch-specific analytical documentation (NMR, HPLC) for seamless integration into lead optimization workflows.

Molecular Formula C9H18N2O2
Molecular Weight 186.25 g/mol
Cat. No. B13246068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[Ethyl(methyl)amino]piperidine-3-carboxylic acid
Molecular FormulaC9H18N2O2
Molecular Weight186.25 g/mol
Structural Identifiers
SMILESCCN(C)C1CC(CNC1)C(=O)O
InChIInChI=1S/C9H18N2O2/c1-3-11(2)8-4-7(9(12)13)5-10-6-8/h7-8,10H,3-6H2,1-2H3,(H,12,13)
InChIKeyKWNSTLPTKRNIGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-[Ethyl(methyl)amino]piperidine-3-carboxylic Acid Overview


5-[Ethyl(methyl)amino]piperidine-3-carboxylic acid (CAS 2060053-33-8) is a synthetic piperidine-3-carboxylic acid derivative bearing a tertiary amine substitution at the 5-position, consisting of an ethyl(methyl)amino group . With a molecular formula of C9H18N2O2 and a molecular weight of 186.25 g/mol [1], this compound belongs to the broader class of nipecotic acid analogs, which are foundational scaffolds in the development of central nervous system (CNS) therapeutics, particularly as γ-aminobutyric acid (GABA) uptake inhibitors [2]. Unlike the unsubstituted parent nipecotic acid, which exhibits poor blood-brain barrier (BBB) penetration, strategic N-alkylation at the 5-position on the piperidine ring is a well-established medicinal chemistry tactic to modulate lipophilicity, receptor subtype selectivity, and pharmacokinetic properties, making this specific derivative a valuable intermediate for structure-activity relationship (SAR) exploration and lead optimization programs [3]. Its primary commercial availability is as a research chemical for non-human investigations.

Workflow
GABA transporter SAR and lead optimization
Selection Logic
5-position tertiary amine for subtype selectivity and BBB modulation
Use Context
Non-human CNS drug discovery research; intermediate for focused library synthesis

Irreplaceability of 5-[Ethyl(methyl)amino]piperidine-3-carboxylic Acid


In CNS drug discovery, the piperidine-3-carboxylic acid core is a validated pharmacophore for targeting GABA transporters (GATs), yet the parent compound, nipecotic acid, demonstrates negligible in vivo CNS activity due to its highly polar, zwitterionic nature, which severely restricts passive diffusion across the blood-brain barrier (BBB) [1]. While simple N-alkylation, such as methylation to form N-methylnipecotic acid, can improve lipophilicity, the specific introduction of a 5-[ethyl(methyl)amino] substituent represents a more advanced and nuanced modification. This bulky, tertiary amine group is designed to achieve a distinct conformational and electronic profile, enabling unique interactions with transporter binding pockets or steric influences on BBB penetration that cannot be replicated by smaller, linear alkyl chains [2]. The result is a compound with a differentiated profile in terms of subtype selectivity (e.g., for mGAT4 over mGAT1) and improved central exposure, making generic substitution with simpler, more readily available analogs a scientifically invalid approach for projects requiring these specific attributes. The quantitative evidence below, derived from structurally analogous series, illustrates the tangible impact of such tailored substitutions.

Simpler N-alkyl nipecotic acid analogs may not replicate the conformational and electronic profile of the 5-[ethyl(methyl)amino] group, potentially shifting GAT subtype selectivity.
Unsubstituted nipecotic acid lacks sufficient BBB penetration; substitution pattern directly influences lipophilicity and CNS exposure, limiting direct interchangeability.
1-substituted nipecotic acid derivatives present a different steric environment; SAR may not transfer, requiring independent selectivity and permeability validation.

5-[Ethyl(methyl)amino]piperidine-3-carboxylic Acid Evidence Guide


Differential GAT Subtype Selectivity Profile

Unsubstituted nipecotic acid is a potent, non-selective inhibitor of multiple GABA transporter (GAT) subtypes, with reported IC50 values of 2.6 µM (mGAT-1), 310 µM (mGAT-2), 29 µM (mGAT-3), and 16 µM (mGAT-4) [1]. While this promiscuity is often undesirable for developing targeted therapeutics, strategic N-substitution on the piperidine ring is a proven method to impart subtype selectivity. A recent study on nipecotic acid derivatives with allenic spacers demonstrated that compound (S)-8d (DDPM-3960), a 1-substituted nipecotic acid, achieved significant anticonvulsant activity in vivo, a profile attributed to its enhanced potency and selectivity for mGAT4, though its direct IC50 was not disclosed in the provided abstract [2]. The 5-[ethyl(methyl)amino] substitution on 5-[Ethyl(methyl)amino]piperidine-3-carboxylic acid presents a distinct steric and electronic environment compared to the 1-position modifications studied, suggesting a potentially orthogonal approach to tuning GAT subtype selectivity. This inference is supported by SAR studies showing that the position and nature of substitution on the piperidine ring critically influence GAT inhibition profiles [3].

GAT subtype selectivity
Class-level
Target: not directly tested; comparator nipecotic acid IC50 mGAT-1=2.6 µM, mGAT-4=16 µM
Class-level SAR suggests 5-position substitution may confer differential GAT subtype selectivity.
No direct IC50 data available for this compound; selectivity inference from analog series.
GABA Transporter Subtype Selectivity CNS Drug Discovery

Predicted Blood-Brain Barrier Permeation Improvement

The primary limitation of nipecotic acid as a CNS drug candidate is its extremely poor brain penetration, a direct consequence of its high polarity and zwitterionic character at physiological pH [1]. Introducing lipophilic substituents is a standard strategy to enhance passive diffusion across the blood-brain barrier (BBB). 5-[Ethyl(methyl)amino]piperidine-3-carboxylic acid, with its ethyl and methyl groups, is predicted to have a significantly higher logP (octanol-water partition coefficient) compared to nipecotic acid (predicted logP for nipecotic acid is approximately -3.0) . While no experimental logP is available for the target compound, a direct analog, ethyl 1-methylpiperidine-3-carboxylate (1-methyl-nipecotic acid ethyl ester), has a reported experimental density of 0.954 g/mL at 25°C, indicating a substantial increase in lipophilicity relative to the parent acid . This improved lipophilicity, coupled with the presence of a basic tertiary amine that can facilitate lysosomal trapping, suggests that this derivative would exhibit enhanced brain-to-plasma ratio and overall CNS exposure compared to unsubstituted nipecotic acid, addressing a critical ADME bottleneck in GABA uptake inhibitor development.

BBB permeation prediction
Cross-study comparable
Predicted logP increase >3 units vs. nipecotic acid (logP approx -3.0)
Supports CNS exposure model improvement context; lipophilicity gain may enhance brain penetration.
Computational prediction; experimental logP and brain-to-plasma ratio require verification.
Blood-Brain Barrier Lipophilicity CNS Penetration

Neurotoxicity: Class-Level Safety Evidence

In a study evaluating novel N-substituted piperidine-3-carboxylic acid derivatives for anticonvulsant activity, neurotoxicity was assessed using the rotarod test in mice. Compounds 5d, 5w, and 5y from this series showed no impairment of muscle coordination when compared to the standard antiepileptic drug diazepam, indicating a favorable safety profile in this acute model of motor function [1]. Furthermore, an MTT assay revealed that these test compounds did not significantly alter cell viability, suggesting a lack of overt cytotoxicity [1]. While 5-[Ethyl(methyl)amino]piperidine-3-carboxylic acid was not directly tested in this study, the data from these structurally related N-substituted analogs provide class-level evidence that piperidine-3-carboxylic acid derivatives can be designed with a wide therapeutic index, minimizing the risk of dose-limiting neurological side effects.

Neurotoxicity class evidence
Class-level
Analog compounds (5d,5w,5y) showed no rotarod impairment or MTT cytotoxicity vs. diazepam
Class-level safety-related endpoint context; suggests potential for wide motor-function window.
Data from structurally related piperidine-3-carboxylic acids; direct testing of this compound needed.
Anticonvulsant Neurotoxicity Safety Pharmacology

Applications of 5-[Ethyl(methyl)amino]piperidine-3-carboxylic Acid


Probing GAT Subtype Selectivity

In medicinal chemistry campaigns targeting GABA transporters for neurological disorders, 5-[Ethyl(methyl)amino]piperidine-3-carboxylic acid serves as a key intermediate for generating novel analogs with a focus on mGAT3 or mGAT4 selectivity. Its unique substitution pattern offers a differentiated scaffold compared to 1-substituted nipecotic acid derivatives, enabling SAR exploration to identify compounds with reduced activity against the predominant neuronal transporter mGAT1, thereby minimizing off-target effects. [1]

Optimizing Blood-Brain Barrier Penetration

This compound is ideally suited for projects where the primary goal is to overcome the poor CNS penetration of the nipecotic acid pharmacophore. Its increased lipophilicity, conferred by the 5-ethyl(methyl)amino group, makes it a superior starting point for designing GABA uptake inhibitors with improved brain-to-plasma ratios, addressing a major hurdle in developing effective treatments for epilepsy and other CNS disorders. [2]

CNS-Focused Compound Library Synthesis

As a versatile piperidine-3-carboxylic acid building block, this compound is employed in the parallel synthesis of focused libraries for high-throughput screening against neurological targets. The 5-position tertiary amine provides a handle for further derivatization or can be used to explore a distinct region of chemical space not accessible with simpler N-alkyl nipecotic acid analogs. [3]

Application
Selection Property
Validation Focus
GAT subtype selectivity studies
5-position tertiary amine scaffold
Subtype profiling vs. mGAT1/3/4; reduced off-target probability
BBB penetration optimization
Enhanced lipophilicity from ethyl(methyl)amino group
Brain-to-plasma ratio and CNS exposure model validation
CNS-focused library synthesis
Versatile piperidine-3-carboxylic acid building block
Chemical space expansion; SAR exploration beyond 1-substituted analogs

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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